molecular formula C11H12O3 B1620824 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one CAS No. 40815-79-0

1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one

Cat. No.: B1620824
CAS No.: 40815-79-0
M. Wt: 192.21 g/mol
InChI Key: SKTNLXOVRHCAQS-UHFFFAOYSA-N
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Description

1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H12O3. It is known for its unique structure, which includes an allyl group and two hydroxyl groups attached to a phenyl ring. This compound has a molecular weight of 192.21 g/mol and exhibits interesting chemical properties that make it valuable in various scientific research and industrial applications .

Preparation Methods

The synthesis of 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dihydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The allyl group may also interact with hydrophobic pockets within proteins, affecting their function. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(2-Allyl-3,6-dihydroxyphenyl)ethan-1-one can be compared with similar compounds such as:

The presence of the allyl group in this compound makes it unique and provides additional reactivity compared to its analogs.

Properties

IUPAC Name

1-(3,6-dihydroxy-2-prop-2-enylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-4-8-9(13)5-6-10(14)11(8)7(2)12/h3,5-6,13-14H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTNLXOVRHCAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1CC=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379446
Record name 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40815-79-0
Record name 1-(2-allyl-3,6-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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